Home > Products > Screening Compounds P101270 > 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one - 75001-82-0

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Catalog Number: EVT-3289803
CAS Number: 75001-82-0
Molecular Formula: C15H18FN3O
Molecular Weight: 275.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one, commonly known as norfloxacin, is a synthetic chemotherapeutic agent. It belongs to the second generation of the fluoroquinolone class of antibiotics. Norfloxacin is widely studied for its interactions with metal ions, its crystal structure, and its potential as a building block for synthesizing new compounds with various biological activities.

Synthesis Analysis

Norfloxacin is synthesized through a multi-step process involving various reactions like alkylation, condensation, and cyclization. Specific details about the synthetic route and parameters depend on the desired derivatives and final products.

Molecular Structure Analysis
  • Complexation: It readily forms complexes with metal ions like copper(II), manganese(II), nickel(II), and bismuth(III) through its carboxylate and carbonyl oxygen atoms.
  • Esterification: The carboxylic acid group of norfloxacin can be esterified to form esters.
  • Condensation: The piperazine nitrogen can participate in condensation reactions, leading to the formation of various derivatives like hydrazones, thiadiazoles, and oxadiazoles.
  • Photodegradation: Under UV irradiation, norfloxacin degrades through different pathways depending on its concentration, yielding various degradation products.
Physical and Chemical Properties Analysis

Norfloxacin is a crystalline powder with a light yellow to pale yellow color. It exhibits characteristic peaks in UV-Vis, IR, and NMR spectra, aiding in its identification and characterization. The physicochemical properties of norfloxacin, such as solubility, hygroscopicity, and thermal stability, can be modified by forming salts with various organic acids.

Applications
  • Antibacterial Research: Norfloxacin's activity against drug-resistant bacteria is a significant area of research. Scientists are exploring modifications to its structure to combat emerging resistance mechanisms and improve its efficacy.
  • Antitumor Drug Development: Several studies utilize norfloxacin as a base structure to synthesize novel compounds with potential anticancer properties. These compounds target various cellular mechanisms, including topoisomerase inhibition and induction of apoptosis.
  • Synthesis of Bioactive Compounds: Researchers explore the chemical reactivity of norfloxacin to create a diverse range of derivatives with potential applications in various fields, including antimicrobial and antiviral agents.
  • Analytical Chemistry: Norfloxacin serves as a ligand in complexometric titrations and as a reagent in spectrophotometric methods for determining the concentration of specific metal ions in various samples.
  • Environmental Remediation: The photodegradation of norfloxacin and its potential impact on aquatic environments are being investigated to develop strategies for mitigating its presence in wastewater and natural water bodies.

Ciprofloxacin

    Compound Description: Ciprofloxacin (1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one) is a broad-spectrum fluoroquinolone antibiotic effective against various bacterial infections. Like norfloxacin, it acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [, ]

    Relevance: Ciprofloxacin shares a nearly identical core structure with norfloxacin, differing only in the substituent at the N1 position. While norfloxacin possesses an ethyl group, ciprofloxacin features a cyclopropyl group at this position. This minor structural variation contributes to their distinct pharmacological profiles and spectrum of activity. [, , ]

5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole

    Compound Description: This compound is a synthetic derivative designed as a potential antimicrobial and antiviral agent. Molecular docking studies suggest it might interact with biological targets relevant for antimicrobial or antiviral activity. []

    Relevance: This compound represents a significant structural modification of the norfloxacin scaffold. It features a 1,2,4-oxadiazole ring linked to the quinolone core at the C-3 position via a methylene bridge. Additionally, the piperazine ring of norfloxacin is replaced with a piperidine ring, and a benzyl group is introduced at the N1 position. []

N-Nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates

    Compound Description: This series of compounds represents a class of norfloxacin derivatives where the carboxylic acid group at C-3 is esterified, and the nitrogen of the piperazine ring is acylated with a nicotinoyl group. These modifications were explored for their impact on antibacterial activity. []

    Relevance: These compounds are direct derivatives of norfloxacin, retaining the core quinolone structure and the 7-piperazinyl substituent. The modifications at the C-3 carboxyl group and the piperazine nitrogen introduce new structural features intended to enhance its antibacterial properties. []

1-Ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates

    Compound Description: This series represents intermediates in synthesizing the N-nicotinoyl derivatives mentioned above. They are esters of norfloxacin where the carboxylic acid group at C-3 is esterified with various alcohol moieties. []

    Relevance: These esters are direct precursors to the N-Nicotinoyl derivatives and represent a minimal structural modification of norfloxacin, with only the carboxylic acid group esterified. []

Poly[[[(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato)manganese(II)]-μ3-4,4′-oxydibenzoato] monohydrate]

    Compound Description: This complex incorporates norfloxacin as a ligand coordinating to a manganese(II) ion. The overall structure consists of one-dimensional chains of dinuclear manganese units bridged by 4,4′-oxydibenzoate ligands. []

    Relevance: This complex highlights norfloxacin's ability to act as a ligand in coordination chemistry. The norfloxacin molecule, in its deprotonated carboxylate form, coordinates to the manganese ion through its carboxylate and pyridone oxygen atoms. []

catena-Poly[[diaqua[1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato-κ2 O,O′]nickel(II)]-μ-4,4′-oxydibenzoato-κ2 O:O′]

    Compound Description: Similar to the manganese complex, this compound features norfloxacin as a ligand coordinating to nickel(II) ions, forming a one-dimensional chain structure through bridging 4,4′-oxydibenzoate ligands. []

    Relevance: This complex further demonstrates norfloxacin's coordination capabilities, highlighting its versatility in forming complexes with different metal ions while maintaining a similar coordination mode through its carboxylate and pyridone oxygen atoms. []

catena-Poly[[[(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato-κ2 O3,O4)copper(II)]-μ-1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylato-κ3 N7′:O3,O4] tetrahydrate]

    Compound Description: This copper(II) complex incorporates norfloxacin in both its neutral and deprotonated forms as ligands, forming one-dimensional chains. []

    Relevance: This complex showcases norfloxacin's ability to coordinate to metal ions through different atoms. In addition to the carboxylate and pyridone oxygen binding mode observed in the previous complexes, norfloxacin coordinates to the copper ion through its piperazine nitrogen in this complex. []

(2,2′‐bipyridine)[1‐ethyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐7‐(piperazin‐4‐ium‐1‐yl)quinoline‐3‐carboxyl­ato]nitratocopper(II) nitrate dihydrate

    Compound Description: This mixed-ligand copper(II) complex comprises norfloxacin and 2,2'-bipyridine as ligands, demonstrating the formation of a complex with square-based pyramidal geometry around the copper ion. []

    Relevance: This example further emphasizes norfloxacin's ability to participate in forming metal complexes, highlighting its coordination behavior alongside another common ligand, 2,2'-bipyridine. []

α-Methylidene-γ-butyrolactones Bearing a Quinolin-4(1H)-one Moiety

    Compound Description: This series of compounds, including derivatives 4, 5, and 8, explores linking a quinolin-4(1H)-one moiety (similar to norfloxacin's core structure) to an α-methylidene-γ-butyrolactone through piperazine or oxygen bridges. These compounds exhibited cytotoxic activities against various human tumor cell lines, particularly leukemia. []

    Relevance: While not direct derivatives of norfloxacin, these compounds share the quinolin-4(1H)-one core structure and demonstrate the potential of modifying this scaffold for anticancer activities. The α-methylidene-γ-butyrolactone moiety, known for its cytotoxic properties, is introduced to explore potential synergistic effects. []

Poly[[tetraaquabis[μ3-1-ethyl-6-fluoro-4-oxo-7-(piperazinium-1-yl)-1H-quinoline-3-carboxylato]dinickel(II)] hydroxide nitrate]

    Compound Description: This complex features norfloxacin ligands coordinating to dinuclear nickel(II) units, forming a layered structure with bridging carboxylate and amino groups. []

    Relevance: Similar to other metal complexes, this compound highlights norfloxacin's ability to participate in coordination chemistry, forming intricate structures through its coordination with metal ions. []

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

    Compound Description: This compound is researched for its potential in treating adenoid cystic carcinoma, particularly in combination with docetaxel. [, ]

    Relevance: This compound, while not a direct derivative of norfloxacin, shares structural similarities, particularly the presence of a fluoroquinolone core and a piperazine ring. These shared features suggest a potential overlap in their mechanism of action or biological targets. [, ]

7-Fluoro-2-oxo-4-{2-[4-(thieno[3,2-c]pyridin-4-yl)piperazin-1-yl]ethyl}-1,2-dihydroquinoline-1-acetamide

    Compound Description: This compound represents a fluoroquinolone derivative with a thieno[3,2-c]pyridine moiety linked to the piperazine ring at the C-7 position. Its specific biological activity and applications are not detailed in the provided abstract. []

    Relevance: This compound demonstrates further modifications of the norfloxacin scaffold, particularly at the C-7 piperazine ring, to explore its potential in developing new therapeutic agents. While its specific activity is not mentioned, the presence of the fluoroquinolone core suggests a possible application in treating bacterial infections or other conditions. []

bis[1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-ium-4-yl)-1,4-dihydroquinoline-3-carboxylato]copper(II) sulfate heptahydrate

    Compound Description: This copper(II) complex features two norfloxacin molecules coordinating to a central copper ion in a square planar geometry. The complex is further stabilized by an extensive network of hydrogen bonds. []

    Relevance: This example further illustrates norfloxacin's capability to form metal complexes, specifically highlighting its coordination with copper(II) ions and the role of hydrogen bonding in stabilizing the complex's crystal structure. []

7-Aminoalkyloxy-3,4-dihydroquinolin-2(1H)-ones

    Compound Description: This series of compounds was designed to target dopamine D2 receptors, aiming to develop potential antipsychotic agents. The structural modifications involved incorporating 7-aminoalkyloxy side chains into the 3,4-dihydroquinolin-2(1H)-one core. []

    Relevance: While structurally distinct from norfloxacin, these compounds highlight the exploration of the quinolone scaffold for therapeutic applications beyond antibacterial activity. The focus on D2 receptor affinity underscores the potential of modifying the quinolone structure to target specific receptors for treating neurological disorders. []

    Compound Description: This series of compounds explores fusing the quinolone core with triazine, thiadiazole, and oxadiazole heterocycles to enhance their antibacterial activity. This study focuses on strategically designing molecules with improved efficacy against bacterial strains, particularly those resistant to conventional antibiotics. []

    Relevance: This research emphasizes the continuous efforts in modifying the quinolone scaffold, such as norfloxacin, to combat the growing challenge of antibiotic resistance. By incorporating various heterocycles, researchers aim to enhance the antibacterial properties of quinolones and develop new drugs effective against drug-resistant bacteria. []

1-cyclopropyl-6-fluoro-3-(hydroxymethyl)-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one

    Compound Description: This compound is a degradation product of ciprofloxacin, generated through reductive transformation using Au@CeO2–rGO nanohybrids. The study aimed to explore the degradation pathways of ciprofloxacin and assess the potential of this method for removing antibiotic residues from wastewater. []

    Relevance: While not a synthetic derivative, this compound is relevant as it originates from the degradation of ciprofloxacin, a close structural analog of norfloxacin. Understanding the degradation pathways of fluoroquinolones can provide insights into their metabolic fate and potential environmental impact. []

1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-4(1H)-one

    Compound Description: This compound serves as a key intermediate in synthesizing various substituted 1,3,4-oxadiazole derivatives from ciprofloxacin. These derivatives were evaluated for their antibacterial activity. []

    Relevance: This intermediate highlights the use of ciprofloxacin, a close analog of norfloxacin, as a starting point for developing new antibacterial agents. The 1,3,4-oxadiazole moiety is introduced to modify the ciprofloxacin scaffold and explore its impact on antibacterial activity. []

7-(2-(4-(Benzothiophen-4-yl) piperazin-1-yl)ethyl)quinolin-2(1H)-one maleate (TPN672)

    Compound Description: This compound, TPN672, is a novel antipsychotic candidate exhibiting high affinity for serotonin and dopamine receptors. It acts as a potent 5-HT1AR agonist, D2R/D3R partial agonist, and 5-HT2AR antagonist. []

    Relevance: Although structurally distinct from norfloxacin, TPN672 shares a common pharmacophore with a quinoline-2(1H)-one core and a piperazine ring, albeit with different substitutions and spatial arrangements. This highlights the versatility of these structural motifs in medicinal chemistry and their ability to interact with diverse biological targets, including those involved in neurotransmission. []

Norfloxacin Salts

    Compound Description: This broad category encompasses various salts of norfloxacin formed with different organic acids, including adipic acid, mucic acid, o-OH-benzoic acid, m-OH-benzoic acid, p-OH-benzoic acid, naphthalene-1, 5-disulfonic acid, and naphthalene-2-sulfonic acid. These salts exhibit distinct physicochemical properties compared to the parent norfloxacin molecule, potentially offering advantages in solubility, hygroscopicity, and other pharmaceutical aspects. []

    Relevance: Norfloxacin salts demonstrate the common practice of formulating pharmaceuticals as salts to modify their physicochemical characteristics. By choosing suitable counterions, the solubility, dissolution rate, stability, and other properties of norfloxacin can be tailored to improve its bioavailability and overall efficacy. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

    Compound Description: TZB-30878 is a drug candidate for treating irritable bowel syndrome (IBS), acting as a 5-HT1A agonist and a 5-HT3 antagonist. []

    Relevance: Similar to TPN672, TZB-30878 shares a common pharmacophore with norfloxacin, featuring a quinoline core and a piperazine ring. Despite structural variations, their shared structural elements highlight the broad applicability of these motifs in medicinal chemistry for designing drugs targeting diverse biological pathways. []

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-{2-(substituted-benzylidene)-3,4-dihydro-(1,3,4)triazolo(2,1-b)(1,3,4)thiadiazin-3-(2H)-one-5-yl)}quinolin-4-(1H)ones

    Compound Description: These compounds are ciprofloxacin derivatives where a s-triazolo(2,1-b)(1,3,4)thiadiazin-3-one ring system is fused to the quinolone core at the C-3 position. These modifications were explored for their impact on antitumor activity against CHO, HL60, and L1210 cancer cell lines. []

    Relevance: These compounds illustrate the exploration of modifying the ciprofloxacin scaffold (structurally similar to norfloxacin) to target eukaryotic topoisomerases, potentially leading to antitumor activity. By introducing a fused heterocyclic ring system, researchers aimed to enhance the interaction with these enzymes and develop new anticancer agents. []

    Compound Description: This series of norfloxacin derivatives involves replacing the C-3 carboxylic acid with a bis-oxadiazole methyl-sulfide moiety. The study aimed to investigate the antitumor potential of these derivatives against the Hep-3B cancer cell line. []

    Relevance: This research demonstrates a targeted approach to modifying norfloxacin's structure to shift its activity from antibacterial to antitumor. Replacing the carboxylic acid with a bis-oxadiazole methyl-sulfide group alters the molecule's properties and introduces a new pharmacophore known to interact with topoisomerases in eukaryotic cells. []

    Compound Description: This study explores a series of ciprofloxacin derivatives where the C-3 carboxylic acid group is replaced with a fused s-triazolothiadiazine ring system. The study further investigated N-acetylated products and ring-contracted pyrazolo[5,1-c][1,2,4]triazole derivatives. These compounds were evaluated for their antitumor activity against L1210, CHO, and HL60 cancer cell lines. []

    Relevance: Similar to the previous example, this research highlights the efforts to repurpose ciprofloxacin, a close structural analog of norfloxacin, as an antitumor agent. By introducing diverse heterocyclic ring systems at the C-3 position, researchers aim to modulate the interactions with eukaryotic topoisomerases and enhance the antitumor potential of these derivatives. []

7-(4-(2-Cyanoacetyl)piperazin-1-yl)-1-R-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids

    Compound Description: This series of compounds involves modifications at the C-7 piperazine ring of both norfloxacin and ciprofloxacin. The research aimed to develop new fluoroquinolone derivatives with improved antibacterial activity against various bacterial strains, including drug-resistant ones. []

    Relevance: This study highlights the ongoing efforts to combat antibiotic resistance by modifying existing fluoroquinolones like norfloxacin and ciprofloxacin. The introduction of a 2-cyanoacetyl group at the piperazine ring aims to alter the molecule's pharmacodynamic and pharmacokinetic properties, potentially leading to enhanced activity against resistant bacteria. []

Norfloxacin C-3 Carbonylhydrazone Derivatives

    Compound Description: This series of compounds focuses on modifying norfloxacin by replacing the C-3 carboxylic acid group with a carbonylhydrazone moiety. The research explored the impact of this modification on both antitumor and antibacterial activities. []

    Relevance: This study demonstrates the strategy of using isosteres to modify the properties of existing drugs. Replacing the carboxylic acid with a carbonylhydrazone group can alter the molecule's binding affinity, pharmacokinetic profile, and overall activity. The research aimed to assess whether this modification could enhance the antitumor activity of norfloxacin while maintaining or improving its antibacterial properties. []

    Compound Description: FQ16 is a derivative of ofloxacin, another fluoroquinolone antibiotic, modified at the C-3 position with a phenylallylidene hydrazine moiety. The research investigated its potential to induce apoptosis in human hepatocarcinoma SMMC-7721 cells. []

    Relevance: Although FQ16 is derived from ofloxacin, its structural features and the exploration of its antitumor activity provide insights into the potential of modifying related fluoroquinolones, like norfloxacin, for similar purposes. The introduction of the phenylallylidene hydrazine group at C-3 represents a significant structural change that could alter the molecule's interactions with biological targets and potentially contribute to its antitumor effects. []

Benzylidene Analogues with Antioxidant Activity

    Compound Description: This study investigated a series of benzylidene derivatives, including compound 4p, which features a norfloxacin moiety linked to the benzylidene scaffold through a piperazine bridge. These compounds were evaluated for their in vitro hydrogen peroxide scavenging activity. []

    Relevance: While not directly modifying norfloxacin itself, the incorporation of the norfloxacin moiety into the benzylidene scaffold suggests its potential as a building block for designing molecules with antioxidant properties. This finding highlights the diverse pharmacological activities that can be explored by incorporating norfloxacin or its structural fragments into larger molecular frameworks. []

Diaquabis(norfloxacinato)manganese(II) 2,2′-bipyridine Solvate Tetrahydrate

    Compound Description: This complex showcases norfloxacin acting as a ligand in a manganese(II) complex. The manganese ion coordinates with two norfloxacin molecules, two water molecules, and a 2,2'-bipyridine molecule. []

    Relevance: This example further emphasizes norfloxacin's versatility as a ligand, forming coordination complexes with various metal ions and co-ligands. Understanding the coordination behavior of norfloxacin can provide valuable insights into its potential interactions with metalloproteins and other biological targets. []

Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and Related Compounds

    Compound Description: This study investigates a series of substituted ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates, including arbidol analogs, for their antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). One of the studied compounds, ethyl 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate, shares a structural resemblance to the quinolone core of norfloxacin. []

    Relevance: While structurally distinct from norfloxacin, the presence of a fluoro-substituted indole ring in one of the tested compounds suggests a potential overlap in their biological activity or target space. Exploring the antiviral properties of this compound could provide insights into the potential of related fluoroquinolone scaffolds, like norfloxacin, for developing antiviral agents. []

8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione Derivatives

    Compound Description: This study describes the synthesis and antimicrobial evaluation of a series of 8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione derivatives. []

    Relevance: While not directly related to norfloxacin, this research explores the antimicrobial potential of compounds containing a fluorine-substituted benzene ring. This is relevant because the presence and position of fluorine atoms can significantly influence a molecule's pharmacological properties, including its antimicrobial activity. Exploring the structure-activity relationship of these derivatives could provide insights into optimizing the design of fluoroquinolone antibiotics like norfloxacin. []

4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one

    Compound Description: This compound acts as a dual inhibitor of fibroblast growth factor receptor (FGFR) and KIT and is investigated for its potential in treating gastrointestinal stromal tumors (GIST), especially in combination with other c-kit inhibitors. []

    Relevance: Although structurally distinct from norfloxacin, this compound shares structural similarities, including the presence of a fluoroquinolone core and a piperazine ring. This example highlights the diverse therapeutic applications of these structural motifs, suggesting potential overlap in their mechanisms of action or biological targets with norfloxacin. []

Norfloxacin Derivatives with Thiazole/Benzothiazole Substitutions

    Compound Description: This study explores the synthesis of novel norfloxacin derivatives by introducing thiazole and benzothiazole substituents at the piperazine ring. These modifications were achieved by reacting norfloxacin with thiazole/benzothiazole diazonium chloride, followed by condensation with various β-diketones. []

    Relevance: This research demonstrates the ongoing efforts to expand the chemical diversity of norfloxacin derivatives and explore their potential in various applications. Introducing thiazole and benzothiazole moieties at the piperazine ring can modulate the molecule's physicochemical properties, binding affinity, and biological activity. The study aimed to investigate the impact of these modifications on norfloxacin's pharmacological profile and explore its potential for new therapeutic uses. []

Properties

CAS Number

75001-82-0

Product Name

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

IUPAC Name

1-ethyl-6-fluoro-7-piperazin-1-ylquinolin-4-one

Molecular Formula

C15H18FN3O

Molecular Weight

275.32 g/mol

InChI

InChI=1S/C15H18FN3O/c1-2-18-6-3-15(20)11-9-12(16)14(10-13(11)18)19-7-4-17-5-8-19/h3,6,9-10,17H,2,4-5,7-8H2,1H3

InChI Key

GGLTXLVORITVKE-UHFFFAOYSA-N

SMILES

CCN1C=CC(=O)C2=CC(=C(C=C21)N3CCNCC3)F

Canonical SMILES

CCN1C=CC(=O)C2=CC(=C(C=C21)N3CCNCC3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.